1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol
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Overview
Description
1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol is a fluorinated pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol typically involves a two-step reaction. The first step is the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. This is followed by oxidative aromatization of pyrazoline under conventional heating to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrazine derivatives, semicarbazide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, and anti-tumor activities.
Medicine: Potential use in developing drugs for treating breast cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity similar to that of native ligands . This interaction can modulate various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol is unique due to the presence of the fluorine atom, which enhances its stability and binding affinity. Similar compounds include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors for synthesizing more complex heterocyclic systems.
By comparing these compounds, the unique properties of this compound, such as its enhanced stability and binding affinity, become evident.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-phenyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-15(19)17-18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTFGWRCMFHXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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